Product packaging for 3b,12a-Dihydroxy-5a-cholanoic acid(Cat. No.:CAS No. 2569-04-2)

3b,12a-Dihydroxy-5a-cholanoic acid

Cat. No.: B13428889
CAS No.: 2569-04-2
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-UPSXFCICSA-N
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Description

Overview of Cholanoic Acids in Biological Systems

Cholanoic acids, a class of steroid acids, are fundamental components of bile in most vertebrates. wikipedia.org These molecules are derived from the metabolic breakdown of cholesterol in the liver. hmdb.canih.gov The primary human bile acids, cholic acid and chenodeoxycholic acid, are synthesized in hepatocytes through a multi-step enzymatic process involving cytochrome P450. wikipedia.orgnih.gov Once secreted into the intestine, these primary bile acids can be modified by gut bacteria into secondary bile acids, such as deoxycholic acid and lithocholic acid. wikipedia.orgnih.gov

The structure of cholanoic acids is characterized by a steroid nucleus and a carboxylic acid side chain. researcher.life The defining features that distinguish different bile acids are the number and orientation of hydroxyl groups attached to the steroid nucleus, typically at positions 3, 7, and 12. hmdb.ca This structural diversity gives rise to a range of physicochemical properties, including their amphipathic nature, which allows them to act as detergents. hmdb.caresearcher.life This property is crucial for their role in the digestion and absorption of dietary fats and fat-soluble vitamins. hmdb.caresearchgate.net Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate various metabolic pathways, including cholesterol homeostasis, glucose metabolism, and energy balance. hmdb.caresearchgate.net They exert these effects by activating specific nuclear receptors and cell membrane receptors. researchgate.net

Significance of 3b,12a-Dihydroxy-5a-cholanoic acid in Metabolic Research

This compound is a dihydroxy bile acid, a specific type of cholanoic acid that has garnered attention in metabolic research. hmdb.cafoodb.ca It is classified as a dihydroxy bile acid because it possesses two hydroxyl groups. hmdb.ca This compound is a human metabolite and has been identified in various tissues, including the liver, intestine, and kidneys. nih.gov

Its significance in metabolic research stems from its involvement in lipid metabolism and transport. foodb.ca As a bile acid, it participates in the enterohepatic circulation, a process where bile acids are recycled between the liver and the intestine, which is essential for maintaining cholesterol balance. hmdb.ca The unique stereochemistry of its hydroxyl groups influences its biological activity and interaction with metabolic enzymes and transporters. hmdb.canih.gov Research into the specific roles of this compound and its isomers helps to elucidate the complex regulatory networks governed by bile acids.

Current State and Trajectories of Research on this compound

Current research on this compound is focused on understanding its precise metabolic functions and its potential as a biomarker for certain physiological and pathological states. Advanced analytical techniques, such as mass spectrometry, are being employed to detect and quantify this and other bile acids in biological samples, providing insights into their metabolic pathways. nih.gov

Future research is likely to delve deeper into the signaling pathways modulated by this compound. This includes identifying its specific protein targets and understanding how it contributes to the regulation of gene expression involved in lipid and glucose metabolism. Furthermore, investigating the biotransformation of this bile acid by the gut microbiota and its subsequent effects on host metabolism is an emerging area of interest. The synthesis of this and other specific bile acids is also a key area of research to enable further biological studies. researchgate.net

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
Physical Description Solid
XLogP3-AA 4.9
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
IUPAC Name (4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Data sourced from PubChem. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B13428889 3b,12a-Dihydroxy-5a-cholanoic acid CAS No. 2569-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2569-04-2

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(4R)-4-[(3S,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

KXGVEGMKQFWNSR-UPSXFCICSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

physical_description

Solid

Origin of Product

United States

Biosynthesis and Endogenous Metabolic Pathways of 3b,12a Dihydroxy 5a Cholanoic Acid

Cholesterol Catabolism Precursors and Bile Acid Formation Pathways

The biosynthesis of all bile acids originates from cholesterol, a fundamental lipid molecule. The transformation of cholesterol into bile acids is a multi-step process primarily occurring in the liver, representing a major route for cholesterol catabolism and elimination from the body. Two principal pathways are recognized for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.gov

The classic pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), is the predominant route for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid, which possess a 5β-oriented steroid nucleus. nih.gov The alternative pathway, on the other hand, is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which can act on cholesterol in various tissues. nih.govnih.gov This pathway can lead to the formation of both 5β- and 5α-bile acids, also known as allo-bile acids.

The formation of 3β,12α-dihydroxy-5α-cholanoic acid proceeds through a branch of the alternative pathway. While the classic pathway is the main contributor to the total bile acid pool, the alternative pathway is significant for the generation of specific regulatory oxysterols and can be the predominant pathway in certain physiological states, such as in neonates. nih.gov The synthesis of allo-bile acids, characterized by the A/B rings of the steroid nucleus being in a trans configuration, is thought to diverge from the main pathway at an early stage. It has been suggested that the formation of allo-bile acids does not proceed through a 3-oxo-Δ4 intermediate, which is a key step in the formation of 5β-bile acids.

Enzymatic Mechanisms Governing 3β,12α-Dihydroxy-5α-cholanoic acid Synthesis and Interconversions

The synthesis of 3β,12α-dihydroxy-5α-cholanoic acid involves a series of enzymatic reactions that modify the cholesterol backbone. Following the initial steps of the alternative pathway, the formation of the characteristic 3β-hydroxy and 12α-hydroxy groups, along with the 5α-configuration of the steroid nucleus, is orchestrated by specific enzymes.

Hydroxysteroid dehydrogenases (HSDHs) are a crucial class of enzymes responsible for the stereospecific introduction and interconversion of hydroxyl groups on the steroid nucleus. nih.gov The formation of the 3β-hydroxyl group is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govnih.gov Deficiency in the 3β-hydroxy-Δ5-C27-steroid oxidoreductase enzyme (HSD3B7), which is involved in an early step of the primary bile acid synthesis pathway, leads to a loss of bile acid synthesis and severe liver disease, highlighting the importance of these enzymes. nih.govnih.gov

The introduction of the 12α-hydroxyl group is another key step. While 12α-hydroxylase (CYP8B1) is a key enzyme in the synthesis of cholic acid in the classic pathway, the specific enzyme responsible for 12α-hydroxylation in the context of a 5α-steroid precursor is less well-defined. The synthesis of ursodeoxycholic acid (a 3α,7β-dihydroxy bile acid) often involves the action of 7α- and 7β-HSDHs from gut bacteria, suggesting a potential role for microbial enzymes in modifying the hydroxyl group configuration of bile acids. nih.govfrontiersin.org

The formation of the 5α-cholanoic acid structure is a critical distinguishing feature. The reduction of a Δ4-3-keto intermediate by a 5α-reductase would lead to the allo-configuration.

Regulatory Dynamics of Bile Acid Biosynthesis and Hepatic Metabolism

The regulation of the alternative pathway and the synthesis of allo-bile acids are less completely understood but are also subject to intricate control mechanisms. The expression of CYP27A1, the initiating enzyme of the alternative pathway, is regulated by factors such as the peroxisome proliferator-activated receptor α (PPARα). nih.gov

The interconversion between 3β-hydroxy and 3α-hydroxy bile acids is another layer of regulation. The epimerization can be catalyzed by hydroxysteroid dehydrogenases, allowing for the modification of the biological activity of the bile acid pool.

Metabolic Interplay with Endogenous Lipid Homeostasis in Experimental Models

Bile acids are not merely digestive aids; they are now recognized as important signaling molecules that regulate lipid and glucose metabolism. nih.govresearchgate.net They exert their effects through the activation of nuclear receptors like FXR and membrane receptors like TGR5. nih.govmdpi.com

The interruption of the enterohepatic circulation of bile acids, for instance through the use of bile acid sequestrants, leads to a de-repression of CYP7A1, increased conversion of cholesterol to bile acids, and consequently, a reduction in plasma LDL cholesterol levels. nih.gov

While specific studies on the metabolic effects of 3β,12α-dihydroxy-5α-cholanoic acid are limited, research on the broader class of allo-bile acids and the manipulation of the bile acid pool composition provides insights into their potential roles. For example, studies in mice have shown that altering the bile acid pool by overexpressing CYP7A1 can protect against high-fat diet-induced obesity and insulin (B600854) resistance. nih.gov This effect is linked to changes in the levels of specific bile acid species, which can act as antagonists for FXR, thereby influencing lipid and glucose metabolism. nih.gov The unique stereochemistry of allo-bile acids like 3β,12α-dihydroxy-5α-cholanoic acid may confer distinct biological activities, potentially influencing lipid absorption, cholesterol homeostasis, and triglyceride metabolism in unique ways. Further research using experimental models is necessary to fully elucidate the specific metabolic interplay of this particular bile acid.

Biological Distribution and Systemic Interactions of 3b,12a Dihydroxy 5a Cholanoic Acid

Enterohepatic Circulation and Recirculation Dynamics

Bile acids, including allo-bile acids, undergo extensive enterohepatic circulation, a highly efficient process that recycles them between the liver and the intestine. nih.gov This circuit is crucial for maintaining a stable bile acid pool, which is essential for digesting dietary fats and absorbing fat-soluble vitamins. youtube.com The process begins with the synthesis of primary bile acids from cholesterol in the liver. nih.govyoutube.com These are then secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. youtube.comelsevier.es

In the intestine, the vast majority of bile acids (around 95%) are reabsorbed, primarily in the terminal ileum, and transported back to the liver via the portal vein. nih.govnih.gov This reabsorption is an active process mediated by specific transporters. The small fraction of bile acids that escapes reabsorption enters the colon, where they are subject to biotransformation by the gut microbiota. nih.gov The resulting secondary bile acids, including 3b,12a-Dihydroxy-5a-cholanoic acid, can then be reabsorbed from the colon and join the enterohepatic circulation, ultimately returning to the liver where they can be further metabolized or re-secreted into bile. nih.gov This continuous recirculation ensures that these microbially-produced metabolites can exert effects not just within the gut, but systemically.

Influence of Gut Microbiota on this compound Production and Modulation

The gut microbiota plays a pivotal role in the formation of this compound. nih.govelsevier.es This compound is a secondary bile acid, meaning it is not synthesized by the host but is generated through the enzymatic modification of primary bile acids by intestinal bacteria. wikipedia.org The primary bile acid precursor for allo-deoxycholic acid (which includes the 3β-hydroxy epimer) is cholic acid (a 5β-bile acid). nih.gov

Recent research has identified a novel enzymatic pathway in certain gut bacteria, specifically from the Firmicutes phylum, responsible for the conversion. nih.gov This multi-step process is distinct from the well-known 7α-dehydroxylation pathway that produces conventional secondary bile acids like deoxycholic acid (DCA). nih.gov The formation of allo-DCA involves enzymes that catalyze a 5α-reduction, changing the stereochemistry of the steroid nucleus from the bent 5β-configuration to the flat 5α-configuration. nih.govnih.gov

Key bacterial genes involved in this transformation have been identified in species like Lachnoclostridium scindens. nih.gov These include genes encoding for bile acid 5α-reductases. nih.gov The production of these allo-bile acids is therefore directly dependent on the presence and activity of specific bacterial populations within the gut microbiome. nih.govnih.gov Factors that alter the composition of the gut microbiota, such as diet or disease, can consequently influence the production levels of this compound and other secondary allo-bile acids. wikipedia.orgnih.gov

Table 1: Key Microbial Processes in this compound Formation

Microbial ProcessDescriptionPrecursor MoleculeKey Bacterial PhylumResulting Compound Class
5α-reduction Conversion of the A/B-cis ("kinked") steroid ring structure to an A/B-trans ("flat") structure. nih.gov5β-bile acids (e.g., intermediates from cholic acid) nih.govFirmicutes nih.govAllo-bile acids nih.gov
Dehydroxylation Removal of hydroxyl groups from the bile acid steroid nucleus, typically at the 7α position. nih.govPrimary bile acids (e.g., cholic acid) nih.govClostridia nih.govSecondary bile acids nih.gov
Deconjugation Hydrolysis of the amide bond linking bile acids to glycine (B1666218) or taurine (B1682933), a necessary step before further bacterial metabolism can occur. nih.govelsevier.esConjugated primary bile acids nih.govVarious gut bacteria elsevier.esUnconjugated bile acids elsevier.es

Systemic Transport and Receptor-Mediated Uptake Mechanisms

Once formed and absorbed into the portal circulation, this compound and other bile acids require transporters to cross cell membranes due to their anionic nature at physiological pH. The systemic transport and uptake into tissues are mediated by a family of proteins.

In the terminal ileum, the reabsorption of bile acids from the gut lumen is primarily handled by the Apical Sodium-dependent Bile Acid Transporter (ASBT) . nih.gov This transporter plays a critical role in the efficiency of the enterohepatic circulation. nih.gov

Upon returning to the liver, bile acids are taken up from the portal blood into hepatocytes by transporters on the sinusoidal membrane, such as Organic Anion Transporting Polypeptides (OATPs) . nih.gov For secretion from hepatocytes into the bile canaliculus, the Bile Salt Export Pump (BSEP) , also known as ABCB11, is a key player.

Bile acids also function as signaling molecules by activating specific nuclear and membrane-bound receptors. nih.gov The Farnesoid X Receptor (FXR) is a crucial nuclear receptor that acts as a sensor for bile acids. nih.govnih.gov Activation of FXR regulates the genes involved in bile acid synthesis, transport, and metabolism, forming a feedback loop that maintains bile acid homeostasis. nih.gov While the primary bile acids are potent FXR activators, secondary bile acids can also modulate its activity. elsevier.es Other receptors, such as the G protein-coupled receptor TGR5 , are also activated by bile acids and are involved in regulating metabolic processes. elsevier.esnih.gov The specific interactions of this compound with these transporters and receptors are an area of ongoing research.

Table 2: Major Transporters and Receptors in Bile Acid Circulation

Transporter/ReceptorLocationFunction
ASBT (Apical Sodium-dependent Bile Acid Transporter)Terminal Ileum nih.govReabsorbs bile acids from the intestine into enterocytes. nih.gov
OATPs (Organic Anion Transporting Polypeptides)Liver (Sinusoidal membrane) nih.govUptake of bile acids from portal blood into hepatocytes. nih.gov
BSEP (Bile Salt Export Pump)Liver (Canalicular membrane) Secretes bile acids from hepatocytes into bile.
FXR (Farnesoid X Receptor)Liver, Intestine nih.govnih.govNuclear receptor that regulates genes for bile acid synthesis and transport. nih.gov
TGR5 (Takeda G-protein-Coupled Receptor 5)Various tissues, including intestine nih.govMembrane-bound receptor involved in metabolic signaling. elsevier.esnih.gov

Tissue-Specific Accumulation and Metabolic Fate in Research Models

Following absorption and systemic circulation, bile acids can accumulate in various tissues beyond the enterohepatic system. The epimer of the target compound, 3β,12α-dihydroxy-5β-cholan-24-oic acid, has been detected in the liver, intestine, gallbladder, and kidney, suggesting these are potential sites of distribution for allo-bile acids as well. nih.gov

The metabolic fate of this compound in different tissues is complex. In the liver, it can undergo further metabolic conversions, including reconjugation with taurine or glycine, which increases its water solubility and facilitates its secretion into bile. nih.gov It may also be subject to further hydroxylation or oxidation reactions catalyzed by cytochrome P450 enzymes. nih.gov

Research in mouse models has shown that the gut microbiota profoundly impacts the host's metabolic phenotype, including metabolism within brown adipose tissue (BAT). nih.gov Germ-free mice show altered lipid metabolism in BAT compared to conventional mice, a difference driven by the absence of microbial metabolites like secondary bile acids. nih.gov This suggests that microbially-produced compounds such as this compound could potentially accumulate in and influence the metabolic activity of tissues like BAT, which is involved in energy expenditure. nih.gov However, specific studies detailing the accumulation and metabolic pathways of this compound in various tissues are still emerging.

Biological Functions and Molecular Mechanisms of 3b,12a Dihydroxy 5a Cholanoic Acid in Experimental Systems

Modulation of Lipid and Cholesterol Metabolism in in vitro and Animal Models

There is a lack of specific studies investigating the direct effects of 3b,12a-Dihydroxy-5a-cholanoic acid on lipid and cholesterol metabolism in either cell-based (in vitro) or animal (in vivo) models. While bile acids as a class are known to regulate key enzymes in cholesterol metabolism, no research data could be found to specifically attribute these properties to this compound. hmdb.ca

Role in Digestion and Absorption Processes in Animal Models

The fundamental role of bile acids in facilitating the digestion and absorption of hydrophobic nutrients is well-established. hmdb.ca However, specific studies in animal models to delineate the precise contribution and efficacy of this compound in these processes are absent from the current scientific literature.

Interactions with Cellular Signaling Pathways in Experimental Models

The interaction of bile acids with cellular signaling pathways, particularly through FXR and TGR5, is a key area of metabolic research. nih.govkoreamed.org Activation of these receptors can influence gene expression related to lipid and glucose metabolism. nih.govnih.gov Despite the importance of these pathways, there are no available experimental studies that have specifically examined the binding affinity or modulatory activity of this compound on either FXR or TGR5 signaling.

Influence on Gut Microbiota-Host Crosstalk in Animal Models

The composition of the gut microbiota can be influenced by bile acids, and in turn, gut bacteria metabolize bile acids, affecting host physiology. nih.govresearchgate.net This crosstalk is a critical component of metabolic health. Research specifically investigating the impact of this compound on the composition and function of the gut microbiota in animal models is currently not available.

Exploration in Neurological Function in Animal Models

The gut-brain axis describes the bidirectional communication between the gastrointestinal tract and the central nervous system, in which bile acids are emerging as potential signaling molecules. nih.govnih.gov However, the exploration of this compound in the context of neurological function remains an uninvestigated area.

Associations with Cognitive Processes in Murine Models

There are no published studies that have assessed the association of this compound with cognitive processes, such as learning and memory, in murine models.

Participation in Gut-Brain Axis Modulation in Preclinical Studies

Given the lack of research on its effects on both the gut microbiota and neurological functions, there is no preclinical data to support a role for this compound in the modulation of the gut-brain axis.

Metabolomic Investigations in Stress Response Models (e.g., thermal injury)

Metabolomic studies in experimental models of stress, such as thermal injury, have revealed significant alterations in the profiles of circulating bile acids, suggesting their involvement in the systemic response to severe physiological stress. While direct evidence specifically detailing the modulation of this compound in thermal injury models is not extensively documented in the available literature, broader studies on related compounds provide insight into the potential role of this bile acid class.

In a metabolomic analysis of plasma from rats subjected to thermal injury, researchers identified several characteristic metabolites that were significantly altered. Among these were various bile acids, indicating a perturbation in bile acid homeostasis as a component of the metabolic response to burns. One study using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) identified nine potential biomarkers in rats with thermal injury, including a "trihydroxy cholanoic acid". nih.gov While this is a distinct but related compound, its identification underscores the involvement of cholanoic acid derivatives in the pathophysiology of thermal injury. These biomarkers were primarily associated with oxidative stress and tissue damage. nih.gov

The general class of bile acids, to which this compound belongs, are steroidal amphipathic molecules derived from cholesterol catabolism. hmdb.ca They are known to have potent physiological effects, and their accumulation can lead to cellular injury through mechanisms like membrane disruption. hmdb.ca Therefore, shifts in their concentrations during a systemic stress response like thermal injury are of significant interest for understanding the metabolic sequelae of such events.

Further research is required to specifically quantify the levels of this compound in thermal injury and other stress response models to elucidate its precise role.

Table 1: Representative Metabolites Altered in a Rat Model of Thermal Injury

Metabolite ClassSpecific Metabolite IdentifiedAssociated Pathophysiology
Purine MetabolismHypoxanthine, Uric acidOxidative Stress
Amino Acid MetabolismProline, NitrotyrosineTissue Damage, Oxidative Stress
Bile Acid MetabolismTrihydroxy cholanoic acidSystemic Metabolic Disruption

Note: This table is based on findings for related compounds and general metabolic responses in thermal injury models, as direct data for this compound is limited.

Impact on Skin Barrier Integrity and Immunological Responses in Murine Models

The integrity of the skin barrier and the modulation of cutaneous immunological responses are critical areas of dermatological research. An emerging body of evidence suggests that bile acids may play a role in the pathophysiology of inflammatory skin diseases. nih.gov While studies specifically investigating the impact of this compound on skin barrier function and immunity are scarce, research in murine models of dermatitis provides a relevant context.

Murine models of atopic dermatitis are characterized by impaired skin barrier function, inflammation, and altered immune responses, often with a dominant Th2 cytokine profile. compbio.com Recent studies have begun to explore the link between diet, bile acid metabolism, and the development of dermatitis. In a study involving C57BL/6 mice, long-term consumption of a Western diet was found to increase the incidence of spontaneous dermatitis. nih.gov This was accompanied by significant changes in the cutaneous bile acid profile in the lesional skin of these mice. nih.gov

The study on Western diet-induced dermatitis revealed that while the total bile acid levels were unchanged in non-lesional skin, they were significantly increased in dermatitic lesions. nih.gov Specifically, the profiles of certain secondary bile acids were altered. nih.gov Although this compound was not individually reported, the general finding of dysregulated bile acid signaling in a model of impaired skin barrier and inflammation is noteworthy. The study implicated the activation of bile acid receptors like TGR5 and S1PR2 in the pathogenic process, which are involved in regulating itch, keratinocyte proliferation, and inflammation. nih.gov

Furthermore, it is recognized that disruptions in bile acid signaling can affect inflammatory and metabolic pathways linked to immune-mediated skin disorders such as atopic dermatitis and psoriasis. nih.gov The general function of bile acids as signaling molecules that influence immune cell function highlights the potential for this compound to have a currently uncharacterized role in cutaneous immunity. nih.gov

Table 2: Key Features of a Murine Model of Diet-Induced Dermatitis with Altered Bile Acid Profiles

FeatureObservation in Western Diet-Fed Mice with Dermatitis
Skin Phenotype Increased incidence of dermatitis, epidermal thickening
Cutaneous Bile Acids Increased total bile acids in lesional skin
Specific Bile Acids Increased levels of α- and β-muricholic acid, deoxycholic acid (DCA), and taurine-conjugated lithocholic acid (TLCA)
Immune Profile Features of Th2 and Th17 pathway activation
Receptor Involvement Altered expression of bile acid receptors TGR5 and S1PR2

Analytical Methodologies for 3b,12a Dihydroxy 5a Cholanoic Acid Profiling in Academic Research

Mass Spectrometry-Based Techniques for Metabolomics and Biomarker Identification

Mass spectrometry (MS), coupled with chromatographic separation, has become the cornerstone of bile acid metabolomics, offering unparalleled sensitivity and specificity. nih.gov These techniques are essential for distinguishing between closely related bile acid structures and for identifying potential disease biomarkers. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) Applications

Gas chromatography (GC) coupled with mass spectrometry is a robust technique for bile acid analysis, often turned to when reliable separation of structurally similar compounds is required. shimadzu.com However, due to the low volatility of bile acids, a crucial derivatization step is necessary to make them amenable to GC analysis. restek.comshimadzu.com

The use of a time-of-flight (TOF) mass analyzer with GC offers distinct advantages. GC-TOFMS provides high-speed data acquisition across a full mass range, typically up to m/z 1000–2000, which is higher than conventional quadrupole or ion trap analyzers. chromatographyonline.com This capability, combined with exact mass measurement, allows for the determination of elemental composition, adding a layer of confidence to compound identification beyond retention time and mass spectrum. chromatographyonline.com While GC-MS is considered a gold standard for profiling primary metabolism, its application to bile acids is dependent on effective derivatization to handle their polar functional groups. mdpi.com Research has demonstrated the utility of GC-MS in quantifying urinary oxysterols and bile acids simultaneously to investigate mechanisms of liver toxicity. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS) Approaches

Ultra-Performance Liquid Chromatography (UPLC) significantly enhances the separation of metabolites in complex biological matrices by providing superior resolution, sensitivity, and throughput compared to conventional HPLC. waters.comwaters.com When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, UPLC-QTOFMS becomes a powerful tool for metabolomics. This combination allows for high-resolution separation and exact mass measurements, which are critical for the confident identification of metabolites. waters.com

In the context of bile acid analysis, UPLC-QTOFMS methods have been developed to reliably and reproducibly measure a wide array of bile acids in biological fluids. nih.gov For instance, one method successfully separated and identified 25 individual bile acids within a short 5-minute run using an Acquity HSS column. nih.gov The MS(E) function, a feature of QTOF instruments, enables the acquisition of both precursor ion and fragment ion information in a single run, facilitating the distinction between different conjugated forms of bile acids, such as glycine (B1666218) and taurine (B1682933) conjugates. waters.comnih.gov Studies have applied UPLC-QTOFMS to investigate bile and urine metabolomics in the context of disease models, screening for differential endogenous metabolites to understand underlying pathological mechanisms. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Untargeted and Targeted Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of bile acid profiles in biological samples like serum and bile. nih.govresearchgate.net This technique provides exceptional resolution, sensitivity, and specificity, which are crucial for resolving the complexities of the bile acid metabolome, including the separation of isobaric isomers that share the same mass. nih.gov

LC-MS/MS can be employed in both untargeted and targeted modes. Untargeted metabolomics aims to capture a broad snapshot of all detectable metabolites to identify changes related to a specific condition, such as drug-induced liver injury (DILI). nih.gov Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined list of metabolites. nih.gov Numerous targeted LC-MS/MS methods have been developed and validated for the simultaneous quantification of dozens of bile acid species in various matrices including plasma, urine, and feces. shimadzu.comnih.govmdpi.com These methods demonstrate excellent linearity, accuracy, and precision, making them suitable for routine clinical testing and biomarker discovery. researchgate.netnih.gov High-throughput LC-MS/MS methods have also been developed, significantly reducing the analysis time per sample while maintaining sensitivity, which is particularly beneficial for large-scale microbiome studies. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bile Acid Quantification This table presents data from a study that developed and validated an LC-MS/MS method for quantifying 15 bile acid species in serum.

ParameterPerformance MetricDetailsSource
Linearity High regression coefficients>0.99 over a range of 5 ng/mL to 5000 ng/mL nih.gov
Accuracy Within acceptable range85–115% nih.gov
Imprecision Low variabilityIntra- and inter-assay imprecision <10% nih.gov
Recovery High and consistent92–110% nih.gov
Stability Stable under various conditionsStable for 15 days at room temperature, 4 °C, and −20 °C nih.gov

High-Throughput Flow Injection-Time-of-Flight Mass Spectrometry for Metabolite Screening

For large-scale metabolomic studies where high throughput is paramount, flow injection analysis (FIA) coupled with mass spectrometry offers a powerful screening solution. nih.govchromatographyonline.com FIA-MS bypasses time-consuming chromatographic separation, directly introducing the sample into the mass spectrometer. nih.gov This approach maximizes analytical throughput, enabling the profiling of over 1400 biological extracts per day. nih.gov

The effectiveness of this technique relies on high-resolution mass spectrometers, such as TOF or Magnetic Resonance Mass Spectrometry (MRMS), to discriminate between analytes in complex mixtures based on their mass-to-charge ratio. nih.govbruker.com FIA-TOFMS platforms have demonstrated good performance, with a linear response over several orders of magnitude, low coefficients of variation, and high mass accuracy. nih.gov This high-throughput method allows for the rapid screening of thousands of metabolite features, making it an exquisite tool for identifying metabolic lesions in large sample sets, such as in studies involving genetic mutants or extensive clinical cohorts. nih.govtechnologynetworks.com The fast scan speed and integrated data analysis systems further establish FIA-MS as an ideal technique for high-throughput screening in metabolomics. chromatographyonline.com

Advanced Sample Preparation and Derivatization Strategies for Enhanced Detection

The quality of analytical data is heavily dependent on the sample preparation process. The choice of method is determined by the biological matrix and the concentration of bile acids relative to interfering substances. nih.gov For samples with high bile acid concentrations like bile, simple dilution may be sufficient. nih.gov However, for most biological samples such as serum, plasma, urine, and feces, more extensive preparation is required to remove proteins, salts, and lipids. nih.govcreative-proteomics.com

Common sample preparation for LC-MS analysis involves protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation. researchgate.netnih.gov For more complex matrices or to achieve higher purity, solid-phase extraction (SPE) is often employed. Using a C18 SPE column, bile acids can be effectively isolated from interferences, leading to enhanced purity and recovery rates typically ranging from 89.1% to 100.2%. creative-proteomics.com

For GC-MS analysis, derivatization of the polar carboxyl and hydroxyl groups of bile acids is mandatory to increase their volatility. restek.comshimadzu.com A common two-step approach involves methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Several silylating reagents are used, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com The selection of the derivatization reagent is critical, as it impacts the efficiency and stability of the resulting derivatives. restek.com

Table 2: Comparison of Derivatization Mixtures for GC-MS Analysis of Bile Acids This table summarizes findings from a study comparing the efficiency of different derivatization reagents for bile acid analysis.

Derivatization Mixture (Reagent:Catalyst, Conditions)Relative EfficiencyNotesSource
MSTFA:NH₄I:DTE (500:4:2, v/w/w)Highest EfficiencyMixture must be freshly prepared, not convenient for fast analysis. restek.com
MSTFA:TMSI:TMCS (100:2:5)Lower than MSTFA:NH₄I:DTE- restek.com
MSTFA:TMCS (100:1)Lower than MST_FA:NH₄I:DTE- restek.com
BSTFA:TMCS (100:1)Lower than MSTFA:NH₄I:DTEA one-step method using this reagent showed promising preliminary results for fast analysis. restek.com

Bioinformatics and Statistical Approaches for Metabolomic Data Analysis

The large and complex datasets generated by mass spectrometry-based metabolomics require sophisticated bioinformatics and statistical tools to extract biologically meaningful information. mdpi.comcreative-proteomics.com The bioinformatic analysis pipeline typically involves several key stages: data preprocessing, statistical analysis, and pathway enrichment. mdpi.compreprints.org

Data Preprocessing: Raw data from the mass spectrometer, consisting of peak areas for detected metabolite features, must first be processed. mdpi.com This step often includes normalization to account for variations in sample concentration, and imputation to handle missing values, which can be prevalent in MS data and can interfere with subsequent statistical analyses. mdpi.compreprints.org

Statistical Analysis: To identify significant changes in metabolite levels between different experimental groups (e.g., healthy vs. disease), multivariate statistical methods are employed. nih.gov Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration and quality control, visualizing the clustering of samples. nih.govresearchgate.net Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method that is used to sharpen the separation between predefined groups and to identify the variables (metabolites) that are most important for this discrimination. nih.govresearchgate.net

Pathway Analysis: To understand the biological context of the observed metabolic changes, pathway analysis is performed. creative-proteomics.com Tools like MetaboAnalyst and Cytoscape map the significantly altered metabolites onto known metabolic pathways. creative-proteomics.com This approach helps to identify which cellular processes, such as primary bile acid biosynthesis, are most affected, providing insights into the underlying mechanisms of a particular condition or response. nih.govcreative-proteomics.com This final step bridges the gap from raw analytical data to biological insight. mdpi.com

Alterations in Metabolomic Profiles in Response to Interventions (e.g., Fecal Microbiota Transplantation) in Research Cohorts

Fecal Microbiota Transplantation (FMT) is an intervention known to significantly alter the gut microbiome and, consequently, the host's metabolome, particularly the profile of bile acids. nih.gov Research in various cohorts has demonstrated that FMT can shift the bile acid pool, which is a key mechanism through which the transplanted microbiota influences host physiology. nih.govtandfonline.com While studies often report on broad classes of bile acids or more common secondary bile acids, the principles of these alterations apply to the entire bile acid profile, including specific compounds like 3b,12a-Dihydroxy-5a-cholanoic acid.

In a double-blind, randomized, placebo-controlled trial involving obese, metabolically healthy patients, FMT was found to enhance gut bacterial bile acid metabolism. gwu.eduresearchgate.net This intervention resulted in a change in the bile acid profile that mirrored that of the lean donors. nih.gov The study utilized shotgun metagenomic analysis and UHPLC-MS to correlate changes in microbial species with alterations in fecal bile acids. gwu.edunih.govresearchgate.net

Similarly, studies in pediatric patients with ulcerative colitis (UC) and recurrent Clostridioides difficile infection (CDI) have shown a normalization of bile acid profiles following FMT. tandfonline.comnih.gov Before the intervention, patients typically exhibit higher levels of primary bile acids and lower levels of secondary bile acids compared to healthy donors. nih.gov Post-FMT, a gradual decrease in primary bile acids and a corresponding increase in secondary bile acids are observed, with profiles approaching those of the healthy donors over a period of up to six months. nih.gov This shift is significant because secondary bile acids, which are produced exclusively by gut bacteria, are implicated in mucosal immune function. nih.gov

The research findings highlight a functional change in the gut microbiome's metabolic output post-FMT. The increase in secondary bile acids is linked to the restoration of key bacterial species capable of performing the necessary biotransformations.

In a study on obese patients, FMT led to the enrichment of specific bacteria implicated in bile acid metabolism. gwu.edu The analysis identified correlations between the abundance of certain bacterial species and classes of bile acids. gwu.edunih.gov

Table 1: Correlation Between Bacterial Species and Bile Acid Classes After FMT in Obese Cohorts. gwu.eduresearchgate.netnih.gov
Bacterial SpeciesCorrelated Bile Acid Class
Bacteroides ovatusUnconjugated bile acids
Phocaeicola doreiUnconjugated bile acids
Bifidobacterium adolescentisSecondary bile acids
Collinsella aerofaciensSecondary bile acids
Faecalibacterium prausnitziiSecondary bile acids

In pediatric ulcerative colitis patients who responded to FMT, multi-omics analysis revealed significant shifts in the gut microbiota and metabolome. escholarship.org The metabolomic profiles of patients post-FMT shifted to become more similar to their healthy donors. nih.gov

Table 2: Changes in Microbial Composition in Pediatric UC Responders After FMT. escholarship.org
MetricPre-FMT (Mean ± S.D.)Post-FMT (Mean ± S.D.)
Species Richness251 ± 125358 ± 27
Relative Abundance of Clostridia33% ± 11%54% ± 16%

A study on pediatric patients with recurrent CDI, both with and without underlying inflammatory bowel disease (IBD), demonstrated a progressive normalization of bile acid profiles over six months post-FMT. nih.gov

Table 3: Longitudinal Trends in Bile Acid Classes Post-FMT in Pediatric CDI Patients. nih.gov
Bile Acid ClassObservation Pre-FMTTrend Post-FMT (up to 6 months)
Primary Bile AcidsHigher proportion compared to donorsGradual decrease
Secondary Bile AcidsLower proportion compared to donorsGradual increase towards donor levels

These studies collectively demonstrate that FMT induces a functional shift in the gut microbiome, leading to significant alterations in the fecal bile acid pool, characterized by a decrease in primary bile acids and an increase in secondary bile acids. This modulation of host metabolism is a key therapeutic mechanism of FMT.

Chemical Synthesis and Derivatization Strategies in Academic Research

Laboratory Synthesis Pathways and Methodologies

The laboratory synthesis of 3β,12α-Dihydroxy-5α-cholanoic acid, belonging to the allo (5α) series of bile acids, is not as straightforward as the isolation of its 5β epimer from natural sources. The A/B ring junction in the allo configuration is in a trans fusion, which is thermodynamically more stable but less common in naturally occurring bile acids in many species. Therefore, chemical synthesis is essential to obtain this compound for research purposes.

A primary route to allo bile acids involves the chemical transformation of the more abundant 5β-isomers. One established methodology is the reduction of 1,4-dien-3-one derivatives of bile acids. nih.gov This approach leverages the stereochemical outcome of catalytic hydrogenation or metal-ammonia reductions to establish the 5α-configuration.

A key strategy involves a three-step process starting from a 3α-hydroxy-5β-bile acid: researchgate.net

Simultaneous Oxidation-Dehydrogenation: The starting 5β-bile acid ester is treated with a reagent like iodoxybenzene, catalyzed by benzeneseleninic anhydride (B1165640), to form a 1,4-dien-3-one intermediate. This reaction oxidizes the 3α-hydroxyl group to a ketone and introduces a double bond at the C1-C2 position.

Reductive Allomerization: The crucial step to establish the 5α-stereocenter is the reduction of the 1,4-dien-3-one intermediate. The use of lithium in liquid ammonia (B1221849) has proven to be an effective method. nih.govresearchgate.net This reaction selectively reduces the Δ⁴ double bond, leading to the thermodynamically more stable A/B trans ring fusion, thus forming the 3-oxo-5α-cholanoic acid derivative. This method has been shown to produce 3-keto-allo bile acids in yields of 66-72%. nih.gov

Stereoselective Reduction: The final step is the reduction of the 3-oxo group to a 3β-hydroxyl group. This can be achieved using stereoselective reducing agents.

An overview of a synthetic pathway is presented below:

Table 1: Key Steps in the Synthesis of 3-keto-allo-bile acids from 5β-isomers researchgate.net
StepReactionKey ReagentsIntermediate/ProductPurpose
1Oxidation-DehydrogenationIodoxybenzene, Benzeneseleninic anhydride (catalyst)1,4-dien-3-one derivativeCreates the necessary unsaturated system for allomerization.
2Reductive AllomerizationLithium, Liquid Ammonia3-oxo-5α-compoundEstablishes the key 5α (A/B trans) stereochemistry.
3ReductionK-Selectride®3α-hydroxy-5α-compoundReduces the 3-oxo group to the desired hydroxyl group.

Stereoselective Synthesis Approaches for Analogues

The synthesis of analogues of 3β,12α-Dihydroxy-5α-cholanoic acid often requires precise control of stereochemistry at various positions on the steroid nucleus. Stereoselective synthesis is crucial for creating novel compounds with potentially enhanced or specific biological activities.

The epimerization of hydroxyl groups is a common strategy. For instance, converting a 3α-hydroxyl group to a 3β-hydroxyl group can be achieved through an oxidation-reduction sequence. The hydroxyl group is first oxidized to a ketone, and subsequent reduction with a sterically hindered reducing agent can favor the formation of the axial (β) alcohol.

Another important reaction is the Mitsunobu reaction, which allows for the inversion of stereochemistry at a chiral center. For example, this reaction has been used to synthesize the 3β-amino derivative of a 5β-cholanic acid from a starting material with a 3α-hydroxyl group, proceeding through a β-azide intermediate. mu-varna.bg While this specific example is on a 5β-scaffold, the principle is applicable to the 5α-series as well.

The table below summarizes some common stereoselective reactions used in the synthesis of bile acid analogues.

Table 2: Stereoselective Reactions for Bile Acid Analogue Synthesis
Reaction TypePurposeExample Reagents/ConditionsStereochemical Outcome
Oxidation-ReductionEpimerization of hydroxyl groups1. Oxidation (e.g., CrO₃, Pyridinium chlorochromate) 2. Reduction (e.g., K-Selectride®, L-Selectride®)Can convert an equatorial alcohol to an axial one, or vice versa, depending on the reducing agent.
Mitsunobu ReactionInversion of stereochemistry of secondary alcoholsTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Nucleophile (e.g., hydrazoic acid)Proceeds with inversion of configuration (Sₙ2 mechanism).
Catalytic HydrogenationReduction of double bondsH₂, Pd/C, PtO₂The stereochemical outcome depends on the steric accessibility of the catalyst to the double bond faces.

Derivatization for Structural Elucidation and Biological Assays

The chemical derivatization of 3β,12α-Dihydroxy-5α-cholanoic acid and its analogues is a critical step for both confirming their structure and preparing them for biological evaluation.

For structural elucidation, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the polar hydroxyl and carboxylic acid groups are often derivatized. A common method is the conversion to methyl ester trimethylsilyl (B98337) (MeTMS) ether derivatives. nist.gov The carboxylic acid is first esterified to a methyl ester, and the hydroxyl groups are then converted to trimethylsilyl ethers. This process increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis, which provides valuable information on molecular weight and fragmentation patterns.

For biological assays, derivatization can serve multiple purposes, such as improving solubility, altering pharmacokinetic properties, or introducing functional groups for conjugation or labeling. A key example is the replacement of hydroxyl groups with amino functionalities. mu-varna.bg This conversion creates amino-bile acids, which can be protonated at physiological pH, leading to compounds with different physicochemical properties, such as being cationic amphiphiles. These amino derivatives can be further modified, for example, by acylation or conjugation to other molecules, to create novel therapeutic agents or biological probes. mu-varna.bg

Table 3: Common Derivatization Strategies and Their Applications
Derivative TypePurposeTypical ReagentsApplication
Methyl Ester Trimethylsilyl (MeTMS) EtherStructural ElucidationDiazomethane or MeOH/H⁺ (for esterification); BSTFA or TMCS (for silylation)Increases volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nist.gov
Amino DerivativesBiological AssaysMitsunobu reaction with hydrazoic acid followed by reduction, or reductive amination.Creates cationic amphiphiles and provides a handle for further conjugation. mu-varna.bg
Formyl EstersProtecting Group/IntermediateFormic acidUsed as protecting groups for hydroxyl functions during synthetic transformations. nih.gov

Structure Activity Relationship Studies of 3b,12a Dihydroxy 5a Cholanoic Acid and Analogues

Impact of Hydroxyl Group Positions and Stereochemistry on Biological Activity in Model Systems

The compound 3β,12α-Dihydroxy-5α-cholanoic acid possesses defining features: a hydroxyl group at the 3-position in the β-orientation, a hydroxyl group at the 12-position in the α-orientation, and a trans-fused A/B ring system (5α configuration). Each of these elements is crucial to its function.

Hydroxyl Group Position: The presence of hydroxyl groups at positions C-3 and C-12 defines this compound as a dihydroxy bile acid. The number of hydroxyl groups influences the hydrophilic-hydrophobic balance of the molecule. In general, the cytotoxicity of bile acids is often inversely related to their degree of hydroxylation; for example, the monohydroxylated lithocholic acid (LCA) and dihydroxylated deoxycholic acid (DCA) are typically more toxic than the trihydroxylated cholic acid (CA). nih.gov However, studies have shown that DCA can be the most hepatotoxic, indicating that the position of the hydroxyl groups is as important as their number. nih.gov

Stereochemistry of Hydroxyl Groups: The orientation of the hydroxyl groups is paramount. The 3β-hydroxyl group of 3β,12α-Dihydroxy-5α-cholanoic acid is a key feature. In the common 5β-series of bile acids, the 3α-hydroxyl is equatorial, while a 3β-hydroxyl would be axial. Conversely, in the 5α (allo) series, the A/B ring fusion creates a flatter, more planar steroid backbone, which alters these relationships. The 12α-hydroxyl group, located on the concave, hydrophilic face of the steroid nucleus, is a common feature among many bile acids, including deoxycholic acid and cholic acid.

The biotransformation of bile acids in the gut is heavily influenced by stereochemistry. Microbial hydroxysteroid dehydrogenases (HSDHs) can reversibly oxidize hydroxyl groups to keto groups and epimerize their stereochemistry. researchgate.net For instance, 3β-HSDs can act on 3β-hydroxy bile acids, converting them to their 3-oxo intermediates, which can then be reduced to the more common 3α-hydroxy epimers. researchgate.netmedscape.com This enzymatic processing highlights the biological recognition of specific stereoisomers.

FeatureImpact on Biological ActivityResearch Finding
Number of -OH Groups Influences hydrophobicity and cytotoxicity. Generally, fewer hydroxyl groups lead to higher toxicity.Deoxycholic acid (a dihydroxy bile acid) has been shown to be more hepatotoxic than the trihydroxy cholic acid in rat models. nih.gov
Position of -OH Groups Determines the specific faces of the molecule that are hydrophilic, affecting receptor binding and micelle formation.The α-axial-C12-OH group is considered a crucial structural element for the formation of hydrogen bonds in the secondary micelles of normal series bile acids. nih.gov
Stereochemistry of -OH Groups The α (axial/equatorial) or β (equatorial/axial) orientation dictates the precise 3D shape and interaction with enzymes and receptors.Microbial 3β-HSDH enzymes specifically recognize and metabolize 3β-hydroxy bile acids, converting them to 3-oxo intermediates. researchgate.net
A/B Ring Fusion (5α vs. 5β) The 5α (trans) fusion results in a flatter, more linear molecule, while the 5β (cis) fusion creates a bent structure, impacting overall shape and hydrophobicity.Bile salts of the 5α (allo) series are considered more hydrophobic and linear compared to the 5β (normal) series. nih.gov

Conformational Analysis and Receptor Binding Specificity

The three-dimensional conformation of 3β,12α-Dihydroxy-5α-cholanoic acid is a direct consequence of its stereochemistry and is fundamental to its ability to bind to specific protein targets, such as nuclear receptors and transporters.

Receptor Binding Specificity: Bile acids are not merely detergents; they are complex signaling molecules that act as ligands for nuclear receptors, including the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR). nih.gov The binding affinity and activation potential for these receptors are highly dependent on the bile acid's structure.

The 5α-reduced structure of 3β,12α-Dihydroxy-5α-cholanoic acid suggests it may have a distinct receptor binding profile. Studies on related steroid hormones, such as glucocorticoids, have shown that 5α-reduced metabolites can bind to receptors and elicit different downstream effects compared to their unsaturated counterparts. bioscientifica.com While many 5β-reduced steroids are known to be potent agonists for PXR, the specific interactions of 5α-bile acids are less characterized but are expected to differ due to their distinct shape. nih.gov The unique conformation of 3β,12α-Dihydroxy-5α-cholanoic acid, particularly its flat steroid backbone and the equatorial 3β-hydroxyl group, would present a different surface for interaction with the ligand-binding domains of these receptors compared to the bent structure of a 5β bile acid like deoxycholic acid.

A chemoproteomic strategy to globally profile bile acid-interacting proteins identified over 600 potential targets, revealing that their functions are enriched in pathways like ER stress response and lipid metabolism. acs.org The specificity for any of these interactions is dictated by the precise fit of the bile acid into the protein's binding pocket, a fit that is determined by the conformational features described.

FeatureConformational DetailImplication for Receptor Binding
A/B Ring Fusion 5α (trans) configuration leads to a relatively flat, planar steroid nucleus. nih.govPresents a different molecular shape to receptor ligand-binding domains compared to bent 5β isomers.
C3-Hydroxyl Group The 3β-OH group is in an equatorial position in the 5α-chair conformation.The orientation and accessibility of this key hydrogen-bonding group differ from the axial 3β-OH or equatorial 3α-OH in 5β isomers.
C12-Hydroxyl Group The 12α-OH group is on the hydrophilic α-face of the molecule.Contributes to the amphipathic nature and provides a key hydrogen-bonding site for receptor interaction.
Overall Shape More linear and rigid than 5β isomers.May alter binding affinity and agonist/antagonist activity at nuclear receptors like FXR and PXR.

Comparative Analysis with Other Dihydroxy Cholanoic Acid Isomers

Comparing 3β,12α-Dihydroxy-5α-cholanoic acid to its isomers reveals how subtle changes in stereochemistry can lead to significant differences in physical properties and biological function. The most relevant comparators are its 5β-isomer (3β,12α-dihydroxy-5β-cholanoic acid) and the common secondary bile acid, deoxycholic acid (3α,12α-dihydroxy-5β-cholanoic acid).

3β,12α-Dihydroxy-5α-cholanoic acid vs. Deoxycholic acid (DCA):

Structural Difference: The primary differences are the stereochemistry at C-3 (β vs. α) and the A/B ring fusion (5α vs. 5β).

Biological Implications: DCA is a well-known activator of nuclear receptors like FXR and VDR and is recognized for its potent signaling capabilities and, at high concentrations, its cytotoxicity. nih.govnih.gov Given the significant difference in shape, the allo-isomer would be expected to have a different affinity and efficacy at these receptors. The increased hydrophobicity of allo-bile acids suggests they may have different membrane-disrupting properties compared to DCA. nih.gov

3β,12α-Dihydroxy-5α-cholanoic acid vs. 3β,12α-Dihydroxy-5β-cholanoic acid (3-epideoxycholic acid):

Structural Difference: These molecules are epimers at the C-5 position, differing only in the fusion of the A and B rings.

Conformational Impact: This single change converts the flat 5α (allo) structure into the bent 5β (normal) structure. In the 5β isomer, the 3β-hydroxyl group is forced into an axial orientation, which is sterically hindered and points towards the hydrophobic β-face of the molecule.

Biological Implications: The change from an equatorial to an axial 3β-hydroxyl group dramatically alters the hydrophilic surface of the molecule. Axial hydroxyl groups are generally less available for intermolecular hydrogen bonding. Therefore, 3-epideoxycholic acid is expected to have very different receptor binding and solubility characteristics compared to both the 5α-allo isomer and the 3α-hydroxy DCA. It is recognized as a human metabolite, formed by gut microbiota. nih.govebi.ac.uk

CompoundA/B Ring FusionC-3 -OHC-12 -OHOverall ShapeExpected Biological Profile
3β,12α-Dihydroxy-5α-cholanoic acid 5α (trans)3β (equatorial)12αFlat / LinearDistinct receptor binding from 5β isomers; more hydrophobic. nih.gov
Deoxycholic acid 5β (cis)3α (equatorial)12αBentPotent signaling molecule (FXR, VDR agonist); known cytotoxicity. nih.govnih.gov
3β,12α-Dihydroxy-5β-cholanoic acid 5β (cis)3β (axial)12αBentDifferent receptor affinity due to sterically hindered axial 3β-OH; recognized human metabolite. nih.gov
Chenodeoxycholic acid 5β (cis)3α (equatorial)BentPrimary bile acid; potent FXR agonist.
Ursodeoxycholic acid 5β (cis)3α (equatorial)BentEpimer of CDCA; less toxic, used therapeutically.

Future Research Directions and Translational Perspectives in Preclinical Research

Elucidation of Undiscovered Biological Mechanisms of Action

While the biological activities of bile acids are broadly understood, the specific and potentially unique mechanisms of action for 3b,12a-Dihydroxy-5a-cholanoic acid remain an area ripe for investigation. Current knowledge is largely extrapolated from studies on related bile acids like UDCA, which is known for its cytoprotective, anti-apoptotic, and immunomodulatory effects. nih.govdrugbank.com Future research should aim to delineate the distinct signaling pathways and molecular interactions of allodeoxycholic acid.

Key research questions include its impact on cellular processes beyond the established roles of bile acids in digestion. For instance, while UDCA is known to inhibit apoptosis through various mechanisms, including the modulation of the mitochondrial pathway, the precise anti-apoptotic signaling of allodeoxycholic acid is yet to be fully elucidated. nih.gov Investigations into its influence on oxidative stress and inflammatory pathways at a molecular level are crucial. drugbank.com Furthermore, exploring its potential role as a signaling molecule in tissues beyond the liver and gut could reveal novel systemic functions. The interaction of allodeoxycholic acid with nuclear receptors, such as the farnesoid X receptor (FXR) and glucocorticoid receptors (GR), which are known targets for other bile acids, warrants specific investigation to understand its unique regulatory profile. drugbank.comnih.gov

Integration with Multi-Omics Data in Systems Biology Approaches

The advent of multi-omics technologies offers a powerful lens through which to view the complex biological roles of molecules like this compound. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of its physiological and pathophysiological effects.

A recent multi-omics study on deoxycholic acid (DCA), a closely related secondary bile acid, demonstrated how this approach can reveal intricate interactions between the compound, gut microbiota, and host metabolism in the context of chronic liver injury. nih.govnih.gov This study, which combined 16S rRNA gene sequencing, transcriptomics, and metabolomics, found that DCA could modulate the gut microbiota, leading to an increase in beneficial bacteria like Akkermansia muciniphila, and subsequently alter bile acid metabolism to protect against liver damage. nih.govnih.gov

Future research should apply similar multi-omics strategies to allodeoxycholic acid. This would enable the identification of its specific molecular fingerprint and its impact on various biological networks. Such studies could uncover novel biomarkers for disease and provide a deeper understanding of its mechanism of action, paving the way for more targeted therapeutic applications. The integration of these large-scale datasets will be instrumental in building predictive models of the biological effects of allodeoxycholic acid and identifying its potential role in personalized medicine. mdpi.comresearchgate.netembopress.org

Identification of Novel Molecular Targets in Disease Models

Identifying novel molecular targets is a cornerstone of drug discovery and development. For this compound, future research should focus on pinpointing specific proteins, receptors, and signaling pathways that it modulates in various disease models. While research on the parent compound's isomers has identified targets like the p53 pathway in apoptosis regulation, the specific targets of allodeoxycholic acid are largely unknown. nih.gov

The neuroprotective effects observed with related bile acids in models of neurodegenerative diseases suggest that allodeoxycholic acid may also interact with key players in neuronal survival and inflammation. nih.gov Investigating its binding affinity and functional modulation of targets implicated in these conditions, such as enzymes involved in amyloid-beta processing or inflammatory signaling in microglia, could yield significant breakthroughs.

Furthermore, exploring its effects on cellular machinery involved in protein folding and degradation, given the link between protein misfolding and various pathologies, could reveal novel therapeutic avenues. The use of advanced screening techniques, such as high-throughput screening and computational modeling, will be essential in this endeavor to identify and validate novel molecular targets for this compound in a range of disease contexts. nih.gov

Further Exploration in Specific Disease Models (Non-Human)

Building on the foundational knowledge of its biological activities, the therapeutic potential of this compound needs to be rigorously tested in specific non-human disease models.

Currently, there is a significant gap in the scientific literature regarding the role of this compound in the metabolic response to thermal injury. Animal models of thermal injury are well-established and provide a platform to study the complex pathophysiological changes that occur post-burn, including metabolic dysregulation. nih.govbjbms.orgmdpi.comresearchgate.net Future preclinical studies should investigate whether administration of allodeoxycholic acid can modulate the hypermetabolic and hypercatabolic state that often follows severe burns. Research could focus on its effects on glucose metabolism, protein synthesis, and the inflammatory response in established rodent or larger animal models of thermal injury. nih.govbjbms.org A study on the effects of UDCA on cutaneous wound healing in mice showed that it could accelerate the process by modulating inflammatory and fibrotic pathways, suggesting a potential area of investigation for allodeoxycholic acid in the context of burn wound healing. nih.gov

Recent research has highlighted the potential of bile acids in modulating skin inflammation. A 2024 study demonstrated that ursodeoxycholic acid (UDCA) can alleviate atopic dermatitis (AD)-like symptoms in a dinitrochlorobenzene (DNCB)-induced mouse model. nih.gov The study found that UDCA suppressed inflammatory responses in both keratinocytes and mast cells, leading to reduced skin hypertrophy, mast cell invasion, and levels of inflammatory cytokines. nih.gov

Given the structural similarity, it is plausible that this compound could exert similar or even more potent effects in AD. Future preclinical research should therefore include allodeoxycholic acid in established murine models of atopic dermatitis, such as those induced by DNCB or ovalbumin, to assess its efficacy in reducing the clinical and histological signs of the disease. nih.govcriver.comfrontiersin.orgresearchgate.net Such studies would provide the necessary evidence to consider it as a potential therapeutic agent for this chronic inflammatory skin condition.

A growing body of evidence points to the neuroprotective effects of bile acids, particularly in the context of cognitive impairment and neurodegenerative diseases like Alzheimer's disease. Studies on tauroursodeoxycholic acid (TUDCA), the taurine (B1682933) conjugate of UDCA, have shown that it can prevent cognitive impairment and reduce amyloid deposition in APP/PS1 mouse models of Alzheimer's disease. frontiersin.org Furthermore, chenodeoxycholic acid has been shown to ameliorate cognitive deterioration in an AlCl3-induced rat model of Alzheimer's disease by enhancing insulin (B600854) signaling. nih.gov

These findings strongly suggest that this compound should be investigated in various animal models of cognitive impairment. This includes not only transgenic models of Alzheimer's disease but also models of vascular dementia and age-related cognitive decline. frontiersin.orgnih.gov Research should focus on its ability to cross the blood-brain barrier, its impact on neuroinflammation, synaptic plasticity, and neuronal survival. Elucidating the specific mechanisms by which it may confer neuroprotection will be crucial for its potential translation as a therapy for cognitive disorders.

Exploration in Other Preclinical Disease Models

While the role of bile acids in liver and gastrointestinal diseases is well-established, the specific functions of 3β,12α-Dihydroxy-5α-cholanoic acid remain a promising area for investigation in a variety of preclinical disease models.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): NAFLD is a spectrum of liver diseases ranging from simple steatosis to the more severe NASH, which involves inflammation and fibrosis. eolas-bio.co.jp Preclinical models are crucial for understanding disease pathogenesis and testing new therapies. nih.gov Commonly used models include dietary models, such as the methionine- and choline-deficient (MCD) diet or a high-fat, high-cholesterol diet, and genetic models. eolas-bio.co.jpnih.gov Future studies should aim to quantify the levels of 3β,12α-Dihydroxy-5α-cholanoic acid in these models to understand its association with disease progression. Investigating its effects on lipid metabolism, inflammation, and fibrosis in these models could reveal novel therapeutic targets. For instance, its ability to modulate the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, warrants investigation in the context of NAFLD. nih.gov

Cholestasis: Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing cellular damage. nih.gov Preclinical models of cholestasis, such as bile duct ligation (BDL) or administration of cholestatic agents, are essential for studying the mechanisms of liver injury. nih.gov The physiological characteristics of allo-cholic acid (a related 5α-bile acid) have been investigated, revealing it to be highly choleretic, suggesting a potential protective role in preventing the accumulation of cholestatic precursors. nih.govresearchgate.net Future research should explore whether 3β,12α-Dihydroxy-5α-cholanoic acid shares these properties and if its administration can ameliorate liver injury in preclinical models of cholestasis.

Inflammatory Bowel Disease (IBD): IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. nih.govnih.gov Murine models of IBD, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), are widely used to study disease mechanisms and evaluate potential treatments. nih.govoncodesign-services.com Given the intricate interplay between bile acids, gut microbiota, and intestinal inflammation, exploring the role of 3β,12α-Dihydroxy-5α-cholanoic acid in these models is a logical next step. Research could focus on its impact on the gut barrier function, immune responses, and the composition of the gut microbiome in the context of IBD.

Development of Next-Generation Analytical Techniques for Comprehensive Metabolite Profiling

The accurate and sensitive detection of 3β,12α-Dihydroxy-5α-cholanoic acid and other bile acids is critical for understanding their physiological roles and their alterations in disease states. The development of advanced analytical techniques is paramount for comprehensive metabolite profiling.

Historically, methods like enzyme analysis and radioimmunoassays were used for total bile acid measurement but lacked the specificity to distinguish between individual bile acids. nih.gov Modern chromatographic techniques coupled with mass spectrometry have revolutionized bile acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to separate isomers. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) allows for the rapid and simultaneous quantification of a wide range of bile acids in various biological matrices. imrpress.comekb.egnih.gov Future developments in this area could focus on improving chromatographic separation of challenging isomers, enhancing ionization efficiency for better sensitivity, and developing high-throughput methods for large-scale clinical and preclinical studies. The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide more definitive structural information and aid in the identification of novel bile acid metabolites. imrpress.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been a cornerstone in bile acid analysis, particularly for profiling neutral sterols and their metabolites. hmdb.cahmdb.ca This technique typically requires derivatization of the bile acids to increase their volatility. While it offers excellent chromatographic resolution, the derivatization step can be time-consuming. Predicted GC-MS spectra for the trimethylsilyl (B98337) (TMS) derivative of 3β,12α-Dihydroxy-5α-cholanoic acid are available and can serve as a guide for its identification. hmdb.canist.gov Future advancements may involve the development of more efficient and robust derivatization methods and the expansion of spectral libraries for confident identification.

Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that has been applied to bile acid analysis. nih.gov It offers high separation efficiency and requires small sample volumes. Coupling CE with mass spectrometry (CE-MS) can provide a powerful tool for bile acid profiling, especially for charged species. Further development of CE-MS methods could offer a complementary approach to LC-MS for comprehensive metabolomic studies of bile acids.

Analytical TechniquePrincipleAdvantages for 3β,12α-Dihydroxy-5α-cholanoic acid AnalysisFuture Directions
LC-MS/MSSeparation by liquid chromatography followed by mass-based detection.High sensitivity and specificity, ability to separate isomers, suitable for complex biological matrices. nih.govnih.govImproved isomer separation, enhanced ionization, high-throughput methods, use of HRMS. imrpress.comnih.gov
GC-MSSeparation of volatile compounds by gas chromatography followed by mass-based detection.Excellent chromatographic resolution, established libraries for sterol analysis. hmdb.cahmdb.caMore efficient derivatization methods, expansion of spectral libraries. nist.gov
Capillary Electrophoresis (CE)Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume requirement. nih.govFurther development of CE-MS methods for comprehensive profiling.

Predictive Biomarker Research and Pathway Mapping

The unique chemical structure and metabolic pathway of 3β,12α-Dihydroxy-5α-cholanoic acid position it as a potential biomarker for various physiological and pathological conditions.

Biomarker for Liver and Gastrointestinal Diseases: Serum bile acid profiles have been shown to be potential biomarkers for liver injury and disease. nih.gov Alterations in the concentrations of specific bile acids can reflect changes in liver function and disease etiology. Future research should focus on evaluating the levels of 3β,12α-Dihydroxy-5α-cholanoic acid in large patient cohorts with well-defined liver and gastrointestinal diseases to assess its diagnostic and prognostic value. Its potential as a non-invasive biomarker could aid in the early detection and monitoring of diseases like NAFLD, cholestasis, and IBD.

Pathway Mapping and Farnesoid X Receptor (FXR) Interaction: 3β,12α-Dihydroxy-5α-cholanoic acid is synthesized from cholesterol via an alternative pathway that involves the enzyme 5α-reductase, leading to the formation of the allo- (5α) stereoisomer. nih.gov This is in contrast to the classical pathway which produces 5β-bile acids. patsnap.comcreative-proteomics.com The primary bile acid cholic acid is a known activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. nih.govpatsnap.comnih.gov The interaction of 3β,12α-Dihydroxy-5α-cholanoic acid with FXR is an area of significant interest. While some 5β-cholanoic acids are potent FXR agonists, the activity of their 5α-counterparts is less understood. researchgate.net Studies on the related allo-cholic acid have shown that it can translocate into the hepatocyte nucleus and potentially activate FXR, although its transport into the cell differs from that of cholic acid. nih.govresearchgate.netnih.gov

Future research should aim to:

Q & A

Q. Q1. What analytical methods are most reliable for detecting and quantifying 3β,12α-dihydroxy-5α-cholanoic acid in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Ionization mode : Negative-ion electrospray ionization (ESI) for enhanced sensitivity .
  • Chromatographic conditions : Reverse-phase C18 columns with gradients of methanol/water (0.1% formic acid) for optimal separation of bile acid isomers.
  • Quantification : Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. Example LC-MS/MS Data from HMDB

Spectrum TypeCollision EnergySplash KeyReference
Experimental (Negative-QTOF)40Vsplash10-0a4i-0001900000-ae364a047d832b6cfe45
Predicted (Positive-QTOF)10Vsplash10-0abc-0009400000-fe4f5c75dd7ef6e8d9ce

Key Challenge : Distinguishing 3β,12α-dihydroxy-5α-cholanoic acid from stereoisomers (e.g., 3α,12α-dihydroxy-5β-cholanoic acid) requires high-resolution MS and validated retention times .

Advanced Research Question

Q. Q2. How do contradictory findings about 3β,12α-dihydroxy-5α-cholanoic acid’s role in metabolic pathways arise, and how can they be resolved?

Answer: Discrepancies stem from:

  • Context-dependent roles : In psoriasis, it is a urine biomarker linked to bile acid dysregulation , while in cognitive impairment studies, its elevation post-fecal microbiota transplantation (FMT) correlates with improved bile secretion .
  • Methodological variability : Differences in sample preparation (e.g., urine vs. serum) and extraction protocols alter detection sensitivity.

Q. Resolution Strategies :

Multi-omics integration : Pair metabolomics with gut microbiota profiling to clarify host-microbiome interactions .

Isotope tracing : Use ¹³C-labeled cholesterol to track bile acid synthesis pathways and identify rate-limiting enzymes .

Basic Research Question

Q. Q3. What is the biosynthetic pathway of 3β,12α-dihydroxy-5α-cholanoic acid in humans?

Answer: Derived from cholesterol via the classic (neutral) pathway :

Hydroxylation : CYP7A1 initiates 7α-hydroxylation of cholesterol.

Side-chain oxidation : CYP27A1 introduces 27-hydroxylation.

Steroid backbone modification : 3β-HSD and 12α-hydroxylase (CYP8B1) catalyze stereospecific hydroxylation .

Key Intermediate : 7α-hydroxy-4-cholesten-3-one is a critical precursor for 12α-hydroxylated bile acids .

Advanced Research Question

Q. Q4. How can researchers synthesize stereoisomerically pure 3β,12α-dihydroxy-5α-cholanoic acid derivatives for structure-activity studies?

Answer: Synthetic Route (adapted from Barsuk & Kovalenko, 2015):

Starting material : Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid).

Epimerization : Use Mitsunobu conditions (DIAD, Ph3P) with benzoic acid to invert the 3α-OH to 3β-OH .

Selective protection : Acetylate 7α- and 12α-OH groups to prevent undesired side reactions.

Dehydration-reduction : Modify the 5β→5α configuration via Oppenauer oxidation followed by stereoselective hydrogenation .

Q. Purity Validation :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) to confirm >98% enantiomeric excess.
  • NMR : Assign 3β-OH (δ 3.85 ppm, broad singlet) and 12α-OH (δ 4.10 ppm, doublet) .

Advanced Research Question

Q. Q5. What experimental designs are optimal for studying 3β,12α-dihydroxy-5α-cholanoic acid’s interaction with nuclear receptors (e.g., FXR, PXR)?

Answer: In vitro assays :

Luciferase reporter assays : Transfect HEK293 cells with FXR/PXR response elements and measure ligand-induced activation .

Competitive binding assays : Use fluorescent bile acid analogs (e.g., NBD-tagged derivatives) to quantify receptor affinity.

Q. In vivo models :

  • Knockout mice : FXR⁻/⁻ or CYP8B1⁻/⁻ models to assess 12α-hydroxylation dependency .
  • Dose-response studies : Administer 3β,12α-dihydroxy-5α-cholanoic acid (0.1–100 µM) to evaluate hepatoprotective effects in cholestasis models .

Basic Research Question

Q. Q6. How does 3β,12α-dihydroxy-5α-cholanoic acid differ functionally from its 5β-epimer?

Answer:

Property5α-Cholanoic Acid (3β,12α)5β-Cholanoic Acid (3α,12α)
Membrane solubility Lower due to axial 5α-H → reduced micelle formationHigher due to equatorial 5β-H → better detergent
Receptor affinity Weak FXR agonist (EC₅₀ > 50 µM) Strong FXR agonist (EC₅₀ ~ 10 µM)
Metabolic stability Resists bacterial 7α-dehydroxylation in the colonRapidly dehydroxylated to lithocholic acid

Advanced Research Question

Q. Q7. What statistical approaches are recommended for analyzing 3β,12α-dihydroxy-5α-cholanoic acid’s biomarker potential in longitudinal studies?

Answer:

Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) to correlate bile acid levels with disease progression .

Survival analysis : Cox proportional hazards models to assess associations with clinical outcomes (e.g., psoriasis severity scores) .

Confounder adjustment : Include covariates like age, BMI, and antibiotic use in mixed-effects models to control for microbiome variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.